4-Acetamidonaphthalene-1-sulfonic acid
Description
Properties
Molecular Formula |
C12H11NO4S |
|---|---|
Molecular Weight |
265.29 g/mol |
IUPAC Name |
4-acetamidonaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C12H11NO4S/c1-8(14)13-11-6-7-12(18(15,16)17)10-5-3-2-4-9(10)11/h2-7H,1H3,(H,13,14)(H,15,16,17) |
InChI Key |
KBFCJMIZQUTTKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C2=CC=CC=C21)S(=O)(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
Table 1: Key Properties of Naphthalene Sulfonic Acid Derivatives
*Note: Data for this compound is extrapolated from structural analogs.
Key Observations:
- Substituent Effects: The acetamido group reduces nucleophilicity compared to the amino group in naphthionic acid, making it less reactive in diazotization or azo-coupling reactions . The hydroxyl group in 4-amino-3-hydroxynaphthalene-1-sulfonic acid introduces chelation capabilities, useful in metal-complex dyes . Trisulfonic acids exhibit superior water solubility, ideal for dyeing processes requiring high solubility .
Acidity : All sulfonic acid derivatives are strong acids (pKa ~1–2), minimally affected by other substituents.
Research Findings and Industrial Relevance
- Thermal Stability: Trisulfonic acids retain integrity under high-temperature dyeing, unlike amino derivatives, which may decompose .
- Reactivity Trade-offs: While the acetamido group enhances stability, it limits utility in traditional dye synthesis compared to amino or hydroxylated analogs .
- Environmental Impact : Sulfonic acid derivatives are persistent in water systems, necessitating advanced treatment in industrial effluents .
Q & A
Q. What are the established synthetic routes for 4-Acetamidonaphthalene-1-sulfonic acid, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves sulfonation of naphthalene derivatives followed by acetylation. A common approach is to sulfonate 1-naphthylamine using concentrated sulfuric acid under controlled temperature (e.g., 50–60°C), followed by acetylation with acetic anhydride. Purity optimization can be achieved via recrystallization in ethanol-water mixtures or column chromatography. Reaction progress should be monitored using TLC (silica gel, chloroform:methanol 9:1) and confirmed via FT-IR (sulfonic acid S=O stretch at ~1200 cm⁻¹) and ¹H-NMR (acetamido proton at δ ~2.1 ppm) . For large-scale synthesis, flow reactors may improve yield by minimizing side reactions.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- UV-Vis Spectroscopy : Detect aromatic transitions (λmax ~280–320 nm) and confirm conjugation effects of the sulfonic acid group.
- HPLC : Use a C18 column with a mobile phase of 0.02 M ammonium acetate and acetonitrile (85:15 v/v) at 1.0 mL/min flow rate. Retention time can be compared to a standard solution for quantification .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks ([M-H]⁻ at m/z ~295) and fragmentation patterns.
Q. What are the primary applications of this compound in chemical research?
- Methodological Answer :
- Intermediate in Dye Synthesis : Acts as a precursor for azo dyes due to its sulfonic acid group, which enhances water solubility and binding affinity to fabrics .
- Biological Staining : Used in histochemical staining protocols for visualizing cellular components via conjugation with fluorescent probes.
- Polymer Modification : Sulfonic acid groups can functionalize polymers to improve proton conductivity in ion-exchange membranes, analogous to PFSA ionomers .
Advanced Research Questions
Q. How does the spatial arrangement of the sulfonic acid group influence the compound’s reactivity in catalytic systems?
- Methodological Answer : Computational modeling (DFT or MD simulations) can predict steric and electronic effects. For example, the para-substituted sulfonic acid group in this compound creates a rigid planar structure, enhancing π-π stacking in catalytic substrates. Compare with ortho-substituted analogs (e.g., 2-sulfonic acid derivatives) to assess steric hindrance differences. Experimental validation via kinetic studies (e.g., ester hydrolysis rates) under varying pH and temperature conditions can quantify reactivity .
Q. What experimental strategies resolve contradictions in stability data under oxidative conditions?
- Methodological Answer :
- Controlled Degradation Studies : Expose the compound to H₂O₂ or UV light and monitor degradation products via LC-MS. Identify intermediates (e.g., quinone derivatives) and correlate with reaction conditions.
- Electrochemical Analysis : Use cyclic voltammetry to determine redox potentials and identify susceptible functional groups.
- Statistical Design : Apply a factorial design (e.g., temperature, pH, oxidant concentration) to isolate dominant degradation pathways and model stability profiles .
Q. How can computational models predict interactions between this compound and biological membranes?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model the compound’s diffusion across lipid bilayers using force fields (e.g., CHARMM36). Track hydrogen bonding between sulfonic acid groups and phospholipid headgroups.
- Free Energy Calculations : Use umbrella sampling to estimate permeability coefficients (LogP) and compare with experimental octanol-water partition data.
- QSPR Models : Corrogate structural descriptors (e.g., polar surface area, H-bond acceptors) with membrane permeability data from analogous sulfonic acids .
Q. What methodologies address conflicting data on the compound’s role in nanoparticle synthesis?
- Methodological Answer :
- In Situ TEM : Monitor nanoparticle formation in real-time to assess the sulfonic acid group’s role as a capping agent.
- XPS Analysis : Quantify sulfur content on nanoparticle surfaces to confirm ligand binding.
- Comparative Studies : Synthesize nanoparticles using this compound versus other stabilizers (e.g., citrate) and compare colloidal stability via DLS and zeta potential measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
